molecular formula C11H13ClF3NO2 B1440484 3-[Methyl-(3-trifluoromethyl-phenyl)-amino]-propionic acid hydrochloride CAS No. 1185101-15-8

3-[Methyl-(3-trifluoromethyl-phenyl)-amino]-propionic acid hydrochloride

Cat. No.: B1440484
CAS No.: 1185101-15-8
M. Wt: 283.67 g/mol
InChI Key: NKHRGIWABIZOLC-UHFFFAOYSA-N
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Description

3-[Methyl-(3-trifluoromethyl-phenyl)-amino]-propionic acid hydrochloride is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Methyl-(3-trifluoromethyl-phenyl)-amino]-propionic acid hydrochloride typically involves the reaction of 3-trifluoromethyl aniline with methyl acrylate under specific conditions. The reaction is carried out in the presence of a suitable catalyst, such as palladium, and under an inert atmosphere to prevent oxidation. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

3-[Methyl-(3-trifluoromethyl-phenyl)-amino]-propionic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[Methyl-(3-trifluoromethyl-phenyl)-amino]-propionic acid hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[Methyl-(3-trifluoromethyl-phenyl)-amino]-propionic acid hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-(Trifluoromethyl)phenylhydrazine: Used in the synthesis of various organic compounds.

    3-(Trifluoromethyl)pyrazole: Participates in the synthesis of disubstituted pyrimidines.

    3-(Trifluoromethyl)phenol: Used as an intermediate in organic synthesis.

Uniqueness

3-[Methyl-(3-trifluoromethyl-phenyl)-amino]-propionic acid hydrochloride is unique due to its specific combination of a trifluoromethyl group and a propionic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

3-[N-methyl-3-(trifluoromethyl)anilino]propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO2.ClH/c1-15(6-5-10(16)17)9-4-2-3-8(7-9)11(12,13)14;/h2-4,7H,5-6H2,1H3,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKHRGIWABIZOLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC(=O)O)C1=CC=CC(=C1)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90673823
Record name N-Methyl-N-[3-(trifluoromethyl)phenyl]-beta-alanine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90673823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185101-15-8
Record name N-Methyl-N-[3-(trifluoromethyl)phenyl]-beta-alanine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90673823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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